H-Ala-Ala-pNA hydrochloride
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Overview
Description
H-Ala-Ala-pNA hydrochloride, also known as AAA-pNA, is a chromogenic substrate for porcine pancreatic elastase and for astacin, a crayfish zinc-endopeptidase . It is a synthetic compound with a molecular weight of 387.82 .
Molecular Structure Analysis
The molecular formula of this compound is C15H22ClN5O5 . The InChI string representation is InChI=1S/C15H21N5O5.ClH/c1-8(16)13(21)17-9(2)14(22)18-10(3)15(23)19-11-4-6-12(7-5-11)20(24)25;/h4-10H,16H2,1-3H3,(H,17,21)(H,18,22)(H,19,23);1H/t8-,9-,10-;/m0./s1
.
Physical and Chemical Properties Analysis
The molecular weight of this compound is 387.82 . The compound has a density of 1.35g/cm3 . The boiling point is 443.4ºC at 760mmHg . The exact mass is 209.08000, and the compound has a LogP value of 2.17700 .
Mechanism of Action
Target of Action
The primary target of H-Ala-Ala-pNA hydrochloride, also known as L-Alanyl-L-alanine 4-nitroanilide hydrochloride, is the enzyme Alanine Aminopeptidase (AAP) . This enzyme is localized in bacterial cell walls and is responsible for the cleavage of L-alanine from various peptides .
Mode of Action
This compound interacts with its target, AAP, by serving as a substrate for the enzyme . The compound is split by AAP into L-alanine and 4-nitroaniline . The latter compound causes bacterial suspensions to turn yellow .
Biochemical Pathways
The biochemical pathway affected by this compound involves the cleavage of L-alanine from various peptides, a process catalyzed by AAP . This process is part of the broader protein degradation pathway in bacteria.
Result of Action
The action of this compound results in the production of L-alanine and 4-nitroaniline . The presence of 4-nitroaniline, which turns bacterial suspensions yellow, can be used as an indicator of the activity of AAP .
Safety and Hazards
H-Ala-Ala-pNA hydrochloride should be handled with care to avoid inhalation, ingestion, and contact with skin and eyes . It is recommended to use personal protective equipment, including chemical impermeable gloves, and ensure adequate ventilation when handling the compound . The compound should be stored at temperatures below -20°C .
Biochemical Analysis
Biochemical Properties
H-Ala-Ala-pNA hydrochloride plays a crucial role in biochemical reactions. It serves as a substrate for the aforementioned enzymes, facilitating their activity and enabling the study of these enzymes’ functions . The nature of the interaction between this compound and these enzymes is one of substrate-enzyme binding, a fundamental aspect of enzymatic reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely dependent on the enzymes it interacts with. As a substrate for specific enzymes, it can influence cell function by participating in enzymatic reactions that contribute to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a substrate for certain enzymes. It binds to these enzymes, allowing them to catalyze a reaction that results in the breakdown of the substrate. This process can lead to changes in gene expression and can influence enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in metabolic pathways through its role as a substrate for specific enzymes. It interacts with these enzymes, which can influence metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the localization of the enzymes it interacts with. As a substrate for these enzymes, it would be expected to localize to the same cellular compartments or organelles where these enzymes are found .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4.ClH/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20;/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18);1H/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJWMSXXZASOLW-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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